
ND-322 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ND-322 hydrochloride (ND-322 HCl) is a selective inhibitor of membrane type-1 matrix metalloproteinase (MT1-MMP) and matrix metalloproteinase-2 (MMP2). This compound has shown significant potential in reducing melanoma cell growth, migration, and invasion in vitro .
Méthodes De Préparation
The synthesis of ND-322 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
ND-322 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ND-322 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving matrix metalloproteinases.
Biology: Investigated for its effects on cell growth, migration, and invasion, particularly in melanoma cells.
Medicine: Explored for its potential therapeutic applications in cancer treatment, especially melanoma.
Industry: Utilized in the development of new drugs and therapeutic agents targeting matrix metalloproteinases .
Mécanisme D'action
ND-322 hydrochloride exerts its effects by selectively inhibiting MT1-MMP and MMP2. These enzymes play crucial roles in the degradation of the extracellular matrix, which is essential for tumor growth and metastasis. By inhibiting these enzymes, ND-322 hydrochloride reduces melanoma tumor growth and delays metastatic dissemination. The molecular targets and pathways involved include the inhibition of proteolytic activity and the subsequent reduction in cell migration and invasion .
Comparaison Avec Des Composés Similaires
ND-322 hydrochloride is unique in its selective inhibition of MT1-MMP and MMP2. Similar compounds include:
Doxycycline: A broad-spectrum metalloproteinase inhibitor with antibacterial and antitumor activity.
Batimastat: A synthetic inhibitor of matrix metalloproteinases used in cancer research.
Marimastat: Another synthetic inhibitor of matrix metalloproteinases with potential therapeutic applications in cancer treatment.
Compared to these compounds, ND-322 hydrochloride offers higher selectivity and potency in inhibiting MT1-MMP and MMP2, making it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H16ClNO3S2 |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]aniline;hydrochloride |
InChI |
InChI=1S/C15H15NO3S2.ClH/c16-11-1-3-12(4-2-11)19-13-5-7-15(8-6-13)21(17,18)10-14-9-20-14;/h1-8,14H,9-10,16H2;1H |
Clé InChI |
FOCZQHBXIUOIJR-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
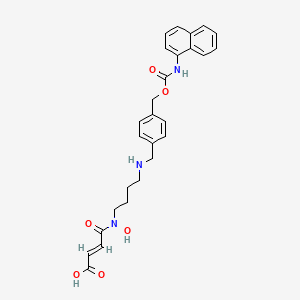




![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
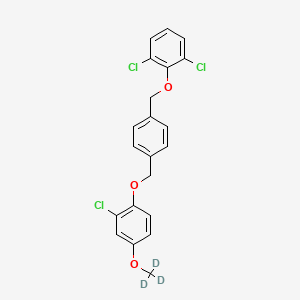
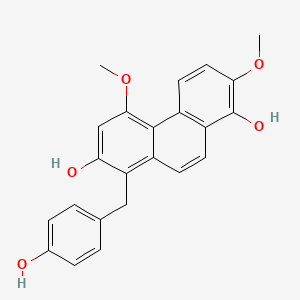
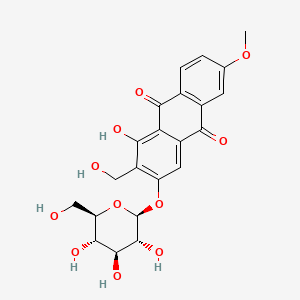

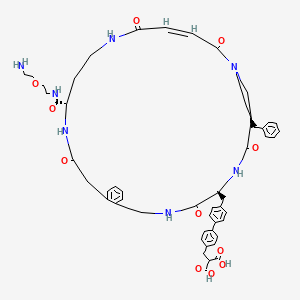
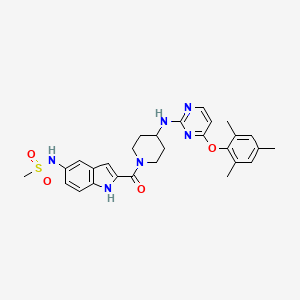
![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
